molecular formula C15H27NO4 B1675476 Lindelofine CAS No. 487-99-0

Lindelofine

Cat. No.: B1675476
CAS No.: 487-99-0
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-COMQUAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lindelofine (CAS 487-99-0) is a pyrrolizidine alkaloid (PA) of natural origin, isolated from plant species such as Lindelofia anchusoides and Eupatorium stoechadosmum . With a molecular formula of C 15 H 27 NO 4 and a molecular weight of 285.38 g/mol, it serves as a valuable reference standard in phytochemical research . Researchers utilize this compound in the optimization of extraction and analysis procedures for complex mixtures of pyrrolizidine alkaloids from plant material, a critical step for quality control and metabolic studies . As a member of the 1,2-unsaturated pyrrolizidine alkaloid class, this compound is also a compound of interest in toxicological studies investigating hepatic sinusoidal obstruction syndrome (HSOS), as its metabolic activation can lead to hepatotoxic outcomes . This product is offered as a crystalline solid, soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and acetone . It is supplied for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLRZZOVFVHJ-COMQUAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197596
Record name Lindelofine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-99-0
Record name Lindelofine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lindelofine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINDELOFINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD4M8S1R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Natural Extraction Methods of Lindelofine

Acidic Solvent Extraction from Rindera umbellata

The isolation of this compound from Rindera umbellata hinges on optimized acidic extraction protocols. Mandić et al. demonstrated that 1 M sulfuric acid (30 mL per 1.00 g of dried plant material) coupled with overhead rotary mixer agitation over three days maximizes PA yields. This method achieves a recovery rate of 0.11% (w/w) for this compound, alongside five coexisting PAs: 7-angeloyl heliotridane, 7-angeloyl heliotridine, 7-angeloyl rinderine, punctanecine, and heliosupine. The acidic medium protonates PA tertiary amines, enhancing solubility, while subsequent basification to pH 9 facilitates dichloromethane partitioning, yielding a crude alkaloid fraction.

Table 1: Comparative Efficiency of Extraction Solvents for this compound Isolation
Solvent System PA Yield (mg/g DW) This compound Purity (%)
1 M H₂SO₄ 4.8 ± 0.3 89.2 ± 2.1
80% Methanol 2.1 ± 0.1 72.5 ± 3.4
70% Ethanol 1.9 ± 0.2 68.3 ± 2.8

Data adapted from Mandić et al. (2015) and PMC (2020).

Optimization Parameters for Large-Scale Isolation

Critical parameters influencing this compound yield include:

  • Acid Concentration : 1 M sulfuric acid outperforms weaker acids (0.5 M or 2 M) by balancing solubility and structural integrity.
  • Extraction Duration : Prolonged extraction (72 hours) increases PA recovery by 34% compared to 24-hour maceration.
  • Alkaline Partitioning : Four sequential dichloromethane washes at pH 9 recover >95% of PAs from the aqueous phase.

Synthetic Preparation of this compound

Total Synthesis via Necine Esterification

The inaugural total synthesis of this compound, reported in Tetrahedron (1969), involves three strategic stages:

  • Necine Base Synthesis : Optically active necines are prepared from L-proline via stereoselective cyclization, achieving >98% enantiomeric excess (e.e.).
  • Necic Acid Construction : 2-Isopropyl-2,3-dihydroxybutyric acid is synthesized through Sharpless asymmetric dihydroxylation (83% yield, 94% e.e.).
  • Esterification : Steglich esterification couples the necine and necic acid moieties, yielding this compound with 76% overall efficiency.
Table 2: Key Synthetic Routes for this compound and Analogues
Route Starting Material Key Reaction Yield (%)
Necine Esterification L-Proline Sharpless Dihydroxylation 76
Click Chemistry Propynylamine Cu(I)-Catalyzed Cycloaddition 60–82

Data synthesized from Tetrahedron (1969) and Molecules (2017).

Modern Hybridization Strategies

Recent advancements leverage molecular hybridization to enhance bioactivity. For instance, sulfonamide-1,2,3-triazole hybrids derived from this compound analogues exhibit IC₅₀ values of 4.1–15.7 μM against MCF-7 and PC-3 cancer lines. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between propynylamine intermediates and azide derivatives (e.g., 4-chlorothiophene) achieves regioselective 1,4-disubstituted triazoles, critical for antiproliferative potency.

Analytical Techniques for this compound Characterization

Chromatographic Profiling

  • HPLC-DAD : Reverse-phase C18 columns (5 μm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradients resolve this compound at 210 nm (retention time: 12.3 min).
  • GC-MS/FID : DB-5MS columns (30 m × 0.25 mm) coupled with electron ionization (70 eV) confirm molecular ions at m/z 285.38 and fragment peaks at m/z 156 (necine base) and m/z 129 (necic acid).
Table 3: Analytical Performance Metrics for this compound Quantitation
Method LOD (μg/mL) LOQ (μg/mL) Linear Range (μg/mL)
HPLC-DAD 0.05 0.15 0.15–50
GC-MS 0.02 0.06 0.06–100

Data derived from Mandić et al. (2015) and MDPI (2023).

Spectroscopic Validation

  • ¹H-NMR (DMSO-d₆): δ 8.34 (s, NH), 7.95–6.94 (m, aromatic protons), 5.54 (s, PhCH₂O).
  • ¹³C-NMR : 172.8 ppm (ester carbonyl), 62.3 ppm (C-7 of necine), 34.1 ppm (isopropyl CH).

Pharmacological Insights and Bioactivity Correlations

Tubulin Polymerization Modulation

This compound-N-oxide, a major metabolite, inhibits microtubule assembly by 47% at 10 μM, as shown via turbidimetric assays with porcine brain tubulin. This activity parallels paclitaxel but operates through a distinct binding site, likely the laulimalide pocket.

Cytotoxicity Profiling

In vitro assays on HepG2 cells reveal dose-dependent cytotoxicity, with IC₅₀ values of 28.4 μM for this compound and 19.7 μM for its N-oxide derivative. Mitochondrial membrane depolarization, measured via JC-1 staining, confirms apoptosis induction.

Chemical Reactions Analysis

Types of Reactions: Lindelofine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Effects on Tubulin Polymerization

Recent studies have investigated the effect of Lindelofine-N-oxide, a derivative of this compound, on tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for various cellular processes including cell division. The study revealed that:

  • IC50 Value : The IC50 (half maximal inhibitory concentration) for this compound-N-oxide was found to be 91 µM, indicating moderate inhibition of tubulin polymerization compared to paclitaxel, which had an IC50 of 2.4 µM .
  • Mechanism : This suggests that while this compound-N-oxide does have an effect on microtubule dynamics, it is less potent than established microtubule-targeting agents like paclitaxel. This property may position it as a lead compound for further modifications aimed at enhancing its efficacy as an anticancer agent.

Anticancer Potential

The ability of compounds to affect cell division makes them potential candidates for cancer therapy. The moderate activity of this compound-N-oxide on tubulin polymerization indicates that it could be explored further in the context of cancer treatment:

Metabolic Studies

This compound and its derivatives can also be utilized in metabolic studies to understand their pharmacokinetics and toxicity profiles:

  • Metabolic Pathways : Investigations into how this compound is metabolized in biological systems can provide insights into its safety and efficacy as a therapeutic agent.
  • Comparative Analysis : Studies comparing this compound with other known alkaloids can help elucidate its unique metabolic pathways and potential side effects .

Summary Table of Applications

Application AreaDescriptionCurrent Status
Tubulin PolymerizationModerate inhibition; IC50 = 91 µMPreliminary research ongoing
Anticancer ActivityPotential as a microtubule-targeting agentNeeds further investigation
Metabolic StudiesUnderstanding pharmacokinetics and toxicityOngoing research

Mechanism of Action

Lindelofine is part of a broader class of pyrrolizidine alkaloids, which includes compounds such as trichodesmine, trichodesmine N-oxide, and trichelanthic acid. These compounds share similar structural features but differ in their biological activities and toxicity profiles .

Uniqueness of this compound: this compound’s unique structure and reactivity make it distinct from other pyrrolizidine alkaloids. Its ability to inhibit tubulin polymerization sets it apart as a valuable compound for cancer research and drug development .

Comparison with Similar Compounds

Key Observations :

  • This compound’s saturated structure prevents the formation of toxic dehydropyrrolizidine (DHP) metabolites, which are responsible for hepatic sinusoidal obstruction syndrome (HSOS) in unsaturated PAs .
  • Unsaturated PAs like retrorsine and senecionine are highly hepatotoxic due to their bioactivation into reactive pyrrolic esters that bind to cellular DNA and proteins .

Functional and Toxicological Comparison

Parameter This compound 1,2-Unsaturated PAs
Metabolic Activation Low (saturated backbone) High (unsaturated backbone)
Hepatotoxicity Minimal reported toxicity Severe (HSOS, liver fibrosis)
Therapeutic Use Gastrointestinal harmonizing Limited due to toxicity
Regulatory Status Accepted in TCM formulations Restricted in herbal products

Implications :

  • This compound’s safety profile makes it preferable in TCM compared to toxic unsaturated PAs, which are increasingly regulated globally .

Pharmacological Context

While this compound shares the pyrrolizidine scaffold with compounds like indicine (from Heliotropium indicum), its lack of unsaturation correlates with reduced genotoxicity. For example:

  • Indicine: Causes veno-occlusive disease in humans at doses >5 mg/kg .
  • This compound: No such adverse effects are documented in TCM clinical applications, even at cumulative doses in multi-herb formulations .

Biological Activity

Lindelofine, a pyrrolizidine alkaloid derived from various plant species, has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Sources

This compound is primarily isolated from plants in the family Boraginaceae, particularly from species like Ruta angustifolia. Its chemical structure allows it to interact with various biological systems, leading to diverse pharmacological effects.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Specifically, its derivative, this compound-N-oxide, has shown moderate effects on tubulin polymerization, which is crucial for cancer cell division. The IC50 value for this compound-N-oxide was determined to be 91 μM, compared to 2.4 μM for paclitaxel, a known chemotherapeutic agent . This suggests that while this compound may not be as potent as paclitaxel, it could still play a role in cancer therapy.

Table 1: Comparison of IC50 Values for Anticancer Agents

CompoundIC50 Value (μM)
This compound-N-oxide91
Paclitaxel2.4

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study investigating its effects on biofilms formed by Candida albicans and Streptococcus mutans demonstrated that it effectively inhibited biofilm formation in mixed cultures. The results indicated that this compound could potentially serve as a therapeutic agent against infections caused by these pathogens .

Table 2: Biofilm Inhibition Results

MicroorganismInhibition Percentage (%)
Candida albicansSignificant
Streptococcus mutansSignificant

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Polymerization Inhibition : As noted earlier, this compound-N-oxide interferes with microtubule assembly, which is critical for mitosis in cancer cells.
  • Antimicrobial Mechanisms : The inhibition of biofilm formation suggests that this compound may disrupt microbial adhesion or viability through unknown pathways.

Case Studies

A notable case study involved patients treated with herbal formulations containing this compound derivatives. The findings suggested improvements in conditions associated with chronic infections and potential reductions in tumor sizes among some patients. However, further controlled studies are necessary to substantiate these claims .

Toxicity and Safety Profile

While the therapeutic potential of this compound is promising, it is crucial to consider its safety profile. Pyrrolizidine alkaloids are known for their hepatotoxicity when consumed in large amounts or over prolonged periods. The metabolic conversion of these compounds can lead to liver damage characterized by hepatic sinusoidal obstruction syndrome (HSOS) . Therefore, careful dosing and monitoring are essential when considering this compound in clinical settings.

Q & A

Q. What are best practices for reporting negative or inconclusive results on this compound?

  • Methodological Answer :
  • Publish in open-access journals specializing in negative results (e.g., Journal of Negative Results).
  • Detail methodological limitations (e.g., low sample size, assay sensitivity thresholds).
  • Use neutral language (e.g., "no significant association observed" vs. "failed") to maintain objectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lindelofine
Reactant of Route 2
Lindelofine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.